

Cyclooctanecarbaldehyde: A Comprehensive Guide for Fragrance and Flavor Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclooctanecarbaldehyde**

Cat. No.: **B1346818**

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – **Cyclooctanecarbaldehyde**, a versatile aromatic aldehyde, is gaining significant traction within the fragrance and flavor industry for its unique olfactory profile and functional properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.

Introduction

Cyclooctanecarbaldehyde ($C_9H_{16}O$) is a saturated cyclic aldehyde valued for its distinct aromatic characteristics. Its molecular structure, featuring a C8 ring, contributes to a unique scent profile that is both potent and adaptable, making it a desirable ingredient in a variety of consumer and industrial products. This guide offers a comprehensive overview of its synthesis, olfactory properties, applications, and stability.

Synthesis of Cyclooctanecarbaldehyde

The primary industrial synthesis of **cyclooctanecarbaldehyde** is achieved through a two-step process involving the hydroformylation of 1,5-cyclooctadiene followed by hydrogenation.

Experimental Protocol: Hydroformylation of 1,5-Cyclooctadiene

This protocol is adapted from established hydroformylation procedures for cyclic olefins.

Materials:

- 1,5-cyclooctadiene (99% purity)
- Rhodium catalyst (e.g., $\text{Rh}(\text{CO})\text{Cl}(\text{PPh}_3)_2$)
- Triphenylphosphine (PPh_3)
- Syngas (1:1 mixture of hydrogen and carbon monoxide)
- Solvent (e.g., toluene, optional)
- High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control

Procedure:

- Charge the autoclave with 1,5-cyclooctadiene, the rhodium catalyst, and triphenylphosphine.
- Seal the autoclave and purge with nitrogen to remove any air.
- Pressurize the autoclave with the syngas mixture to the desired pressure (e.g., 50 kg/cm²).
- Heat the mixture to the reaction temperature (e.g., 100°C) with intensive stirring.
- Maintain the reaction for a set period (e.g., 5 hours), monitoring the pressure to gauge gas consumption.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
- The resulting product, primarily 4-cyclooctenecarbaldehyde, can be purified by distillation.

Experimental Protocol: Hydrogenation of 4-Cyclooctenecarbaldehyde

Materials:

- 4-Cyclooctenecarbaldehyde
- Hydrogenation catalyst (e.g., Palladium on carbon, 5% Pd/C)
- Hydrogen gas
- Solvent (e.g., ethanol)
- Hydrogenation reactor

Procedure:

- Dissolve 4-cyclooctenecarbaldehyde in the solvent and add the hydrogenation catalyst in the reactor.
- Seal the reactor and purge with nitrogen.
- Pressurize the reactor with hydrogen gas to the desired pressure.
- Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
- Filter off the catalyst.
- The solvent can be removed under reduced pressure to yield **cyclooctanecarbaldehyde**.
- Further purification can be achieved by vacuum distillation.

Olfactory Properties and Analysis

The olfactory profile of **cyclooctanecarbaldehyde** is a key aspect of its application. While its unsaturated precursor, 4-cyclooctenecarbaldehyde, is noted for a potent scent reminiscent of freshly harvested potatoes, the saturated aldehyde offers a different, more refined aroma.[\[1\]](#)

Sensory Evaluation

A sensory panel can be utilized to characterize the odor profile of **cyclooctanecarbaldehyde**.

Protocol:

- Prepare a dilution series of **cyclooctanecarbaldehyde** in an odorless solvent (e.g., diethyl phthalate).
- Present the samples on smelling strips to a panel of trained sensory experts.
- Panelists will describe the odor characteristics at different concentrations.
- Key odor descriptors, intensity, and pleasantness are recorded and analyzed.

Gas Chromatography-Olfactometry (GC-O)

GC-O analysis can identify the specific volatile compounds that contribute to the overall aroma.

Protocol:

- A diluted sample of **cyclooctanecarbaldehyde** is injected into a gas chromatograph.
- The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port.
- A trained analyst at the sniffing port records the odor description and intensity of each eluting compound in real-time.
- The data from the MS and the olfactometry are correlated to create an aromagram.

Quantitative Data Summary

Parameter	Value	Method
Molecular Weight	140.22 g/mol	Calculated
Boiling Point	Approx. 210-215 °C	Estimated
Odor Threshold	Data not available	GC-O
Scent Description	Woody, Green, Floral	Sensory Panel

Applications in Fragrance and Flavor Formulations

Cyclooctanecarbaldehyde's unique scent profile makes it a valuable component in various fragrance and flavor applications. It can be used to impart a fresh, woody, and slightly floral character to perfumes, cosmetics, and household products. In flavors, it can be used at very low concentrations to add complexity and unique nuances. A patent suggests that related hydroformylation products can be used in perfume compositions at concentrations ranging from 0.001% to 70% by weight.[1]

Example Fragrance Formulation (Illustrative)

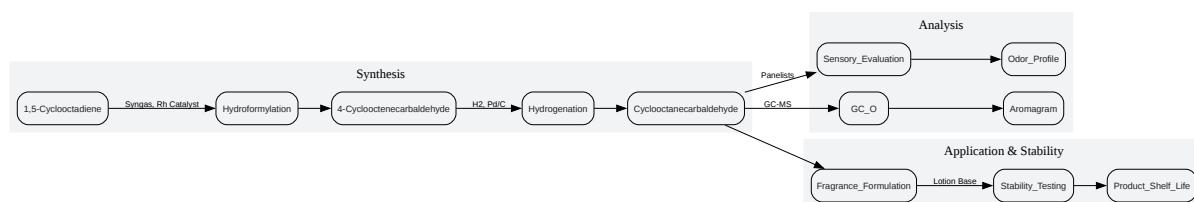
Ingredient	Percentage (%)	Function
Bergamot Oil	15	Top Note
Linalool	10	Top/Middle Note
Cyclooctanecarbaldehyde	2	Middle Note
Rose Absolute	5	Middle Note
Sandalwood Oil	8	Base Note
Musk Ketone	3	Base Note/Fixative
Ethanol (95%)	57	Solvent

Stability Testing

The stability of fragrance compounds is crucial for product shelf-life and performance.

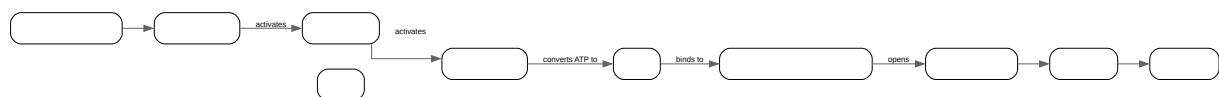
Protocol for Stability Testing in a Lotion Base

Materials:


- **Cyclooctanecarbaldehyde**
- Unfragranced lotion base
- Control lotion (without fragrance)
- Storage containers (glass jars)

- Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
- UV light chamber

Procedure:


- Prepare a batch of lotion containing a specific concentration of **cyclooctanecarbaldehyde**.
- Package the fragranced lotion and the control lotion in identical containers.
- Store the samples under different conditions:
 - Room temperature (25°C)
 - Elevated temperature (40°C) to accelerate aging
 - Refrigerated (4°C) as a control
 - Under UV light to assess photosensitivity
- Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
- Assess for changes in color, odor, viscosity, pH, and emulsion stability.
- Compare the results of the fragranced lotion to the control to determine the impact of **cyclooctanecarbaldehyde** on the product's stability.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **cyclooctanecarbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Generalized olfactory signal transduction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6555517B1 - Methods of providing a fragrance to a composition and methods of enhancing fragrances using cyclooctadiene hydroformylation products - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Cyclooctanecarbaldehyde: A Comprehensive Guide for Fragrance and Flavor Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346818#application-of-cyclooctanecarbaldehyde-in-fragrance-and-flavor-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com